N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-17(21,13-3-4-14-15(9-13)25-11-24-14)10-18-16(20)12-5-7-19(8-6-12)26(2,22)23/h3-4,9,12,21H,5-8,10-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOKFXREMXOUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCN(CC1)S(=O)(=O)C)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety.
- A hydroxypropyl group.
- A piperidine ring substituted with a methylsulfonyl group.
The molecular formula is with a molecular weight of approximately 378.44 g/mol. The presence of the benzo[d][1,3]dioxole structure is significant due to its known biological properties.
Research indicates that compounds similar to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide may interact with various biological targets, including:
- NLRP3 inflammasome : This protein complex plays a crucial role in the immune response. Compounds that inhibit NLRP3 can reduce inflammation and subsequent cellular damage.
- IL-1β release inhibition : Studies have shown that certain derivatives can concentration-dependently inhibit the release of IL-1β from LPS/ATP-stimulated human macrophages, suggesting anti-inflammatory properties .
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
| Compound | Activity | Concentration | Inhibition (%) |
|---|---|---|---|
| Compound M3 | Anti-inflammatory | 10 µM | 24.9 ± 6.3% |
| Compound 6 | IL-1β release | 50 µM | 35% |
| Compound 9 | Pyroptosis inhibition | 10 µM | 39.2 ± 6.6% |
These results indicate that modifications to the piperidine structure can enhance biological activity while maintaining safety profiles .
Case Studies
A recent study highlighted the synthesis and biological evaluation of various piperidine derivatives, including N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide. The study focused on:
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s uniqueness lies in its 2-hydroxypropyl linker and methylsulfonyl-piperidine substitution. Below is a comparative analysis with structurally related analogs from the evidence:
Physicochemical Properties
- The 2-hydroxypropyl linker may improve aqueous solubility compared to the methyl linker in compound 1a .
Data Table: Comparative Analysis of Key Features
Q & A
Q. What are the recommended synthetic routes for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how can purity be optimized?
The compound can be synthesized via a multi-step process involving:
- Step 1 : Formation of the benzo[d][1,3]dioxol-5-yl intermediate using nucleophilic substitution or condensation reactions (e.g., coupling with hydroxypropyl groups under anhydrous methanol conditions, as seen in structurally related acrylonitrile derivatives) .
- Step 2 : Sulfonylation of the piperidine ring using methanesulfonyl chloride in dimethyl sulfoxide (DMSO), followed by purification via silica gel column chromatography (eluent: dichloromethane/methanol gradients) .
- Purity Optimization : Use preparative HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to achieve >98% purity. Confirm purity via LC-MS and ¹H/¹³C NMR .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H and ¹³C NMR spectra with computational predictions (e.g., DFT calculations) to confirm stereochemistry and functional group positions. Key peaks include:
- Benzo[d][1,3]dioxol-5-yl protons (δ 6.7–6.9 ppm, doublets) .
- Piperidine methylsulfonyl group (δ 3.1–3.3 ppm, singlet) .
Q. What preliminary assays are suitable for evaluating its biological activity?
- In vitro receptor binding assays : Screen against CNS targets (e.g., dopamine, serotonin receptors) due to structural similarity to piperidine-based neuroactive compounds. Use radioligand displacement assays (³H-labeled antagonists) .
- Cytotoxicity profiling : Test in neuronal cell lines (e.g., SH-SY5Y) using MTT assays to establish IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Modular substitution : Synthesize analogs by replacing the benzo[d][1,3]dioxol-5-yl group with other aryl moieties (e.g., 3,5-dimethoxyphenyl) to assess impact on receptor affinity .
- Functional group variation : Substitute the methylsulfonyl group with acetyl or isobutyryl groups to evaluate metabolic stability .
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate binding energy scores with experimental IC₅₀ values .
Q. What experimental designs are optimal for assessing its pharmacokinetic (PK) properties in vivo?
- Animal models : Administer orally (10 mg/kg) to Sprague-Dawley rats and collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Quantify via LC-MS/MS with a lower limit of detection (LLOD) of 1 ng/mL .
- Tissue distribution : Sacrifice animals at 4 and 24 hours, extract brain, liver, and kidney tissues, and analyze for compound accumulation .
Q. How can environmental fate studies be designed to evaluate its ecotoxicological risks?
- Degradation kinetics : Expose the compound to simulated sunlight (UV irradiation, λ = 254 nm) in aqueous solutions (pH 7.4) and monitor degradation products via high-resolution mass spectrometry (HRMS) .
- Bioaccumulation potential : Use OECD Test Guideline 305 to measure bioconcentration factors (BCF) in aquatic organisms (e.g., Daphnia magna) .
Q. What advanced analytical techniques resolve contradictions in reported pharmacological data?
- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to receptors, distinguishing competitive vs. allosteric interactions .
- Metabolomics profiling : Use ¹H NMR-based metabolomics in liver microsomes to identify reactive metabolites causing off-target effects .
Methodological Considerations
Q. How should researchers address low yields in the final sulfonylation step?
- Reaction optimization : Increase equivalents of methanesulfonyl chloride (1.5–2.0 eq) and use DMSO as a polar aprotic solvent to enhance nucleophilicity of the piperidine nitrogen .
- Catalysis : Introduce 4-dimethylaminopyridine (DMAP, 0.1 eq) to accelerate sulfonylation .
Q. What strategies mitigate batch-to-batch variability in neuroactivity assays?
Q. How can computational tools enhance SAR studies?
- Molecular dynamics simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to identify key hydrogen bonds and hydrophobic interactions .
- QSAR modeling : Train models using Random Forest algorithms on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
